E3 Ligase Ligand-linker Conjugate 45
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Overview
Description
E3 Ligase Ligand-linker Conjugate 45 is a compound composed of Thalidomide and a corresponding linker. It serves as a Cereblon ligand, recruiting the CRBN protein and acting as a crucial intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 45 involves the conjugation of Thalidomide with a linker. The imide nitrogen of Thalidomide can be alkylated after the condensation of glutarimide and phthalimide parts, or a methyl group can be introduced via a Mitsunobu reaction . The synthetic routes to functionalized ligands for E3 ligases, such as Cereblon, often involve multiple steps to ensure the correct attachment of the linker to the ligand .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product suitable for use in PROTACs .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 45 undergoes various chemical reactions, including:
Substitution Reactions: The imide nitrogen of Thalidomide can be substituted with different alkyl groups.
Condensation Reactions: The formation of the conjugate involves the condensation of glutarimide and phthalimide parts.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include alkylating agents and catalysts for the Mitsunobu reaction . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major product formed from these reactions is the this compound itself, which is then used as an intermediate in the synthesis of PROTACs .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 45 has a wide range of scientific research applications, including:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 45 functions by recruiting the CRBN protein, forming a ternary complex with the target protein and the E3 ligase . This complex triggers the polyubiquitination of the target protein, marking it for degradation by the proteasome . The induced proximity of the target protein to the E3 ligase is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide Derivatives: Similar in structure and function, used in PROTAC synthesis.
4-Hydroxythalidomide Derivatives: Another class of compounds used as E3 ligase ligands.
Lenalidomide Derivatives: Known for their use in targeting specific proteins for degradation.
Uniqueness
E3 Ligase Ligand-linker Conjugate 45 is unique due to its specific ability to recruit the CRBN protein and its role as a key intermediate in the synthesis of PROTACs . Its structure allows for efficient formation of the ternary complex necessary for targeted protein degradation .
Properties
Molecular Formula |
C25H31N5O6 |
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Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C25H31N5O6/c31-21-4-3-20(23(34)26-21)30-24(35)18-2-1-17(13-19(18)25(30)36)29-11-9-28(10-12-29)14-16-5-7-27(8-6-16)15-22(32)33/h1-2,13,16,20H,3-12,14-15H2,(H,32,33)(H,26,31,34) |
InChI Key |
UZNGQZRSNZDUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CC(=O)O |
Origin of Product |
United States |
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